(R)-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
®-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring substituted with a chlorine atom and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester typically involves the esterification of ®-3-Chloro-pyrrolidine-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various reagents, including acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.
Industrial Production Methods
In an industrial setting, the production of ®-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield ®-3-Chloro-pyrrolidine-1-carboxylic acid and benzyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyrrolidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated by the use of polar aprotic solvents such as dimethylformamide (DMF) and the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: ®-3-Chloro-pyrrolidine-1-carboxylic acid and benzyl alcohol.
Reduction: ®-3-Chloro-pyrrolidine-1-carboxylic acid benzyl alcohol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester depends on the specific application and the target molecule. In general, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors. The chlorine atom on the pyrrolidine ring can also participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
®-3-Chloro-pyrrolidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.
®-3-Chloro-pyrrolidine-1-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester.
®-3-Chloro-pyrrolidine-1-carboxylic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a benzyl ester.
Uniqueness
®-3-Chloro-pyrrolidine-1-carboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which can influence its solubility, reactivity, and binding properties compared to other esters. The benzyl group can also provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
benzyl (3R)-3-chloropyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJDFKNDEFPEIN-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Cl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1Cl)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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